molecular formula C13H11ClN2S2 B2593161 4-(4-Chlorophenylthio)phenylthiourea CAS No. 1797363-36-0

4-(4-Chlorophenylthio)phenylthiourea

Cat. No. B2593161
CAS RN: 1797363-36-0
M. Wt: 294.82
InChI Key: BWDSPVNQOZXOQP-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenylthio)phenylthiourea” is a chemical compound with the formula C13H11ClN2S2 and a molecular weight of 294.82 g/mol . It is used for pharmaceutical testing .

Scientific Research Applications

Antimicrobial and Antipathogenic Activity

Research has demonstrated the effectiveness of thiourea derivatives, including those structurally related to 4-(4-Chlorophenylthio)phenylthiourea, as antimicrobial agents. These compounds have been tested for their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential of these derivatives for the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Enzyme Inhibition and Sensing Applications

Thiourea derivatives have been found to exhibit enzyme inhibitory activities against acetylcholinesterase and butyrylcholinesterase. Moreover, they have been evaluated as sensing probes for the determination of toxic metals like mercury, showcasing moderate sensitivity during fluorescence studies. These findings underscore the potential utility of thiourea derivatives in biochemical and environmental monitoring contexts (F. Rahman et al., 2021).

Corrosion Inhibition

Research into phenylthiourea derivatives has revealed their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These studies suggest that such derivatives can provide a protective layer on metal surfaces, thereby inhibiting corrosion. This property is valuable for the development of new materials for industrial applications, particularly in environments where metal components are prone to corrosive damage (A. Fouda & A. Hussein, 2012).

Polymer Synthesis

4-(4-Chlorophenylthio)phenylthiourea derivatives have been used as starting materials in the synthesis of heat-resistant polymers. These polymers exhibit significant thermal stability, making them suitable for applications requiring materials that can withstand high temperatures without degrading. This research points to the potential of thiourea derivatives in the creation of new polymeric materials with advanced properties (Ayesha Kausar et al., 2010).

Antiviral and Antioxidant Activity

Thiourea derivatives have also shown promising results in the context of antiviral and antioxidant activities. These compounds exhibit significant inhibitory effects against specific viral enzymes and oxidative processes. Such findings highlight the therapeutic potential of thiourea derivatives, suggesting they could be developed into effective antiviral and antioxidant agents (A. Saeed et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, N-phenylthiourea, indicates that it is fatal if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

[4-(4-chlorophenyl)sulfanylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2S2/c14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)16-13(15)17/h1-8H,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDSPVNQOZXOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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